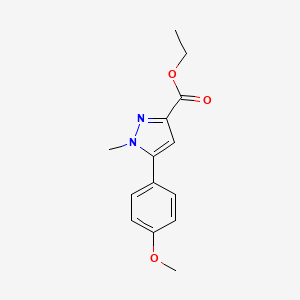
Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No: 852816-12-7) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.
- Molecular Formula : C14H16N2O3
- Molecular Weight : 260.29 g/mol
- Structure : The compound features a pyrazole ring substituted with a methoxyphenyl group and an ethyl carboxylate moiety.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents.
- Mechanism of Action : Pyrazole compounds often inhibit various kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
-
In Vitro Studies :
- A study reported that several pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .
- This compound was specifically noted for its promising activity against A549 lung cancer cells, showing growth inhibition comparable to established anticancer drugs .
- In Vivo Efficacy :
Anti-inflammatory Activity
This compound also exhibits notable anti-inflammatory properties.
- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammation pathways.
Research Findings
- In a study comparing various pyrazole derivatives, this compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens.
Results from Studies
- Bacterial Strains :
- Fungal Inhibition :
Summary of Biological Activities
| Activity Type | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Kinase inhibition, apoptosis induction | IC50 values ranging from 3.79 µM to 42.30 µM against various cancer cell lines |
| Anti-inflammatory | Cytokine inhibition | Up to 85% inhibition of TNF-α at 10 µM |
| Antimicrobial | Bacterial and fungal inhibition | Significant activity against E. coli, S. aureus, and A. niger |
Propriétés
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)12-9-13(16(2)15-12)10-5-7-11(18-3)8-6-10/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVRBXLNJNCVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















